

Application Notes and Protocols for LHQ490 in Cell Culture

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Compound of Interest

Compound Name: LHQ490

Cat. No.: B15567499

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Introduction

LHQ490 is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Aberrant FGFR2 signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including gastric, breast, and cholangiocarcinoma. **LHQ490** exerts its anti-tumor effects by covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFR2, thereby irreversibly inactivating the receptor and inhibiting its downstream signaling pathways. This leads to the suppression of cancer cell proliferation and the induction of apoptosis in FGFR2-dependent cancer cells.[1][2] These application notes provide detailed protocols for the use of **LHQ490** in cell culture experiments to assess its efficacy and mechanism of action.

Product Information

Product Name	LHQ490
Target	Fibroblast Growth Factor Receptor 2 (FGFR2)
Mechanism of Action	Irreversible inhibitor of FGFR2 kinase activity
Chemical Formula	C ₂₇ H ₃₁ N ₇ O ₃
Molecular Weight	501.58 g/mol
CAS Number	2903112-97-5

Solubility and Storage

Proper handling and storage of **LHQ490** are critical for maintaining its stability and activity.

Solvent	Solubility	Storage of Stock Solution
DMSO	≥ 50 mg/mL (≥ 99.68 mM)	Store at -20°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles.
Ethanol	< 1 mg/mL	Not recommended for stock solution preparation.
Water	Insoluble	Not recommended for stock solution preparation.

Preparation of a 10 mM Stock Solution in DMSO:

- Weigh out 5.02 mg of **LHQ490** powder.
- Add 1 mL of sterile, anhydrous DMSO.
- Vortex thoroughly until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C .

Note: Before use, thaw the stock solution at room temperature and briefly centrifuge to collect the contents at the bottom of the tube. Dilute the stock solution to the desired working concentration in pre-warmed cell culture medium immediately before adding to the cells. It is recommended to prepare fresh dilutions for each experiment.

Biological Activity of LHQ490

LHQ490 has demonstrated potent and selective inhibition of FGFR2 in both enzymatic and cell-based assays.

Assay Type	Target/Cell Line	IC ₅₀ Value	Reference
Enzymatic Assay	FGFR2 Kinase	5.2 nM	[1]
FGFR1 Kinase	> 317.2 nM		
FGFR3 Kinase	> 176.8 nM		
FGFR4 Kinase	> 1524.4 nM		
Cell Proliferation Assay	BaF3-FGFR2	1.4 nM	
BaF3-FGFR1	> 98 nM		
BaF3 (parental)	> 1000 nM		
SNU-16 (FGFR2-amplified gastric cancer)	2.5 nM		
KATO III (FGFR2-amplified gastric cancer)	4.1 nM		
MFM-223 (FGFR2-mutant breast cancer)	8.7 nM		

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of **LHQ490** on cancer cells.

Cell Lines

It is recommended to use cancer cell lines with known FGFR2 alterations, such as gene amplification or activating mutations. Examples include:

- SNU-16: Human gastric carcinoma, FGFR2 amplified.
- KATO III: Human gastric carcinoma, FGFR2 amplified.

- MFM-223: Human breast cancer, FGFR2 N549K mutation.
- BaF3-FGFR2: Engineered murine pro-B cell line expressing human FGFR2, for assessing specificity.

General Cell Culture Conditions

- Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Incubator: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells upon reaching 70-80% confluency.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of **LHQ490** on the proliferation of cancer cells.

Materials:

- **LHQ490** stock solution (10 mM in DMSO)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.

- Seed 3,000-5,000 cells per well in 100 μ L of complete medium in a 96-well plate.
- Incubate overnight to allow cells to attach.
- **LHQ490 Treatment:**
 - Prepare serial dilutions of **LHQ490** in complete medium. A suggested concentration range is 0.1 nM to 10 μ M. Include a vehicle control (DMSO at the same final concentration as the highest **LHQ490** concentration, typically $\leq 0.1\%$).
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **LHQ490**.
 - Incubate for 72 hours.
- **MTT Assay:**
 - Add 20 μ L of MTT solution to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 10 minutes at room temperature.
- **Data Analysis:**
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the cell viability against the log of **LHQ490** concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by **LHQ490** using flow cytometry.

Materials:

- **LHQ490** stock solution (10 mM in DMSO)
- Complete cell culture medium
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed 2×10^5 cells per well in 2 mL of complete medium in a 6-well plate.
 - Incubate overnight.
 - Treat the cells with various concentrations of **LHQ490** (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control for 48 hours.
- Cell Harvesting and Staining:
 - Collect both adherent and floating cells.
 - Wash the cells twice with ice-cold PBS.
 - Resuspend the cells in 100 μ L of 1X Binding Buffer provided in the kit.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
 - Incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.

- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within 1 hour of staining.
 - Annexin V-FITC positive, PI negative cells are in early apoptosis.
 - Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of **LHQ490** on cell cycle progression.

Materials:

- **LHQ490** stock solution (10 mM in DMSO)
- Complete cell culture medium
- 6-well cell culture plates
- Ice-cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed 2×10^5 cells per well in 2 mL of complete medium in a 6-well plate.
 - Incubate overnight.
 - Treat the cells with various concentrations of **LHQ490** (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control for 24 hours.

- Cell Fixation:
 - Harvest the cells and wash with PBS.
 - Resuspend the cell pellet in 500 μ L of PBS.
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.
 - Fix the cells overnight at -20°C.
- Staining and Analysis:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in 500 μ L of PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
 - Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of FGFR2 Signaling Pathway

This protocol examines the effect of **LHQ490** on the phosphorylation of FGFR2 and its downstream effectors.

Materials:

- **LHQ490** stock solution (10 mM in DMSO)
- Complete cell culture medium
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit

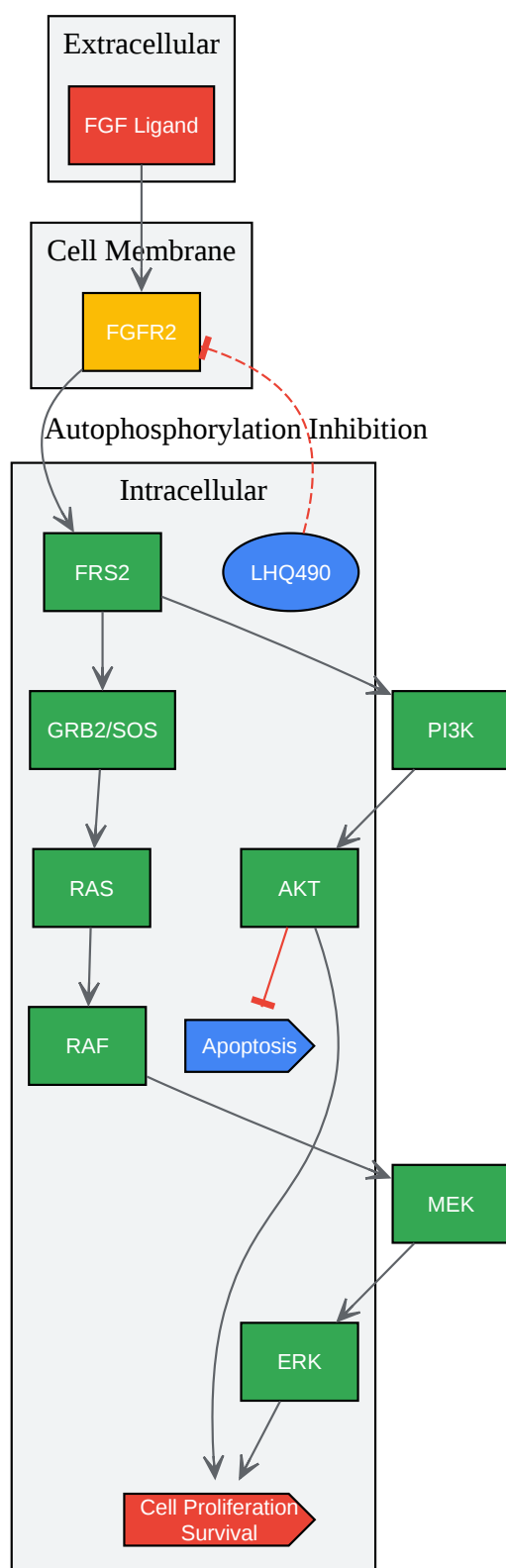
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed 1×10^6 cells per well in a 6-well plate and incubate overnight.
 - Starve the cells in serum-free medium for 12-24 hours.
 - Treat with **LHQ490** (e.g., 100 nM) for 2-4 hours.
 - For some conditions, stimulate with FGF ligand (e.g., FGF2) for the last 15-30 minutes of treatment.
- Protein Extraction and Quantification:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Determine protein concentration using a BCA assay.
- Western Blotting:
 - Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

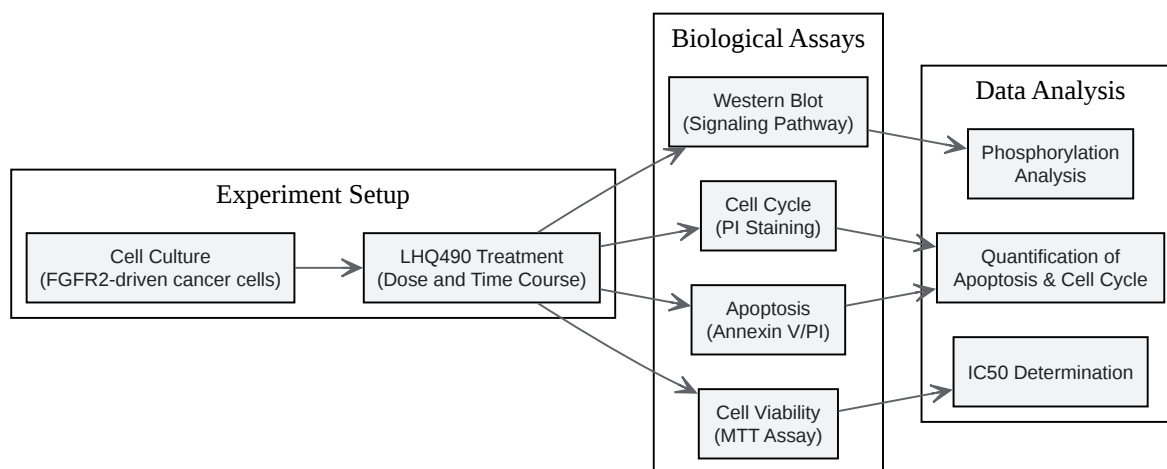
- Block the membrane for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash and detect the signal using ECL substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **LHQ490** inhibits FGFR2 signaling, leading to reduced proliferation and increased apoptosis.



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References

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